

2-(Benzylsulfanyl)benzenecarboxylic acid CAS 1531-80-2 properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

2-

Compound Name: (Benzylsulfanyl)benzenecarboxylic
acid

Cat. No.: B074789

[Get Quote](#)

An In-Depth Technical Guide to **2-(Benzylsulfanyl)benzenecarboxylic Acid** (CAS 1531-80-2)

Authored by a Senior Application Scientist Abstract

This technical guide provides a comprehensive examination of **2-(Benzylsulfanyl)benzenecarboxylic acid** (CAS 1531-80-2), a pivotal intermediate in synthetic and medicinal chemistry. This document moves beyond a simple recitation of facts, offering an in-depth analysis of the compound's physicochemical properties, a detailed spectroscopic profile, a robust, field-tested synthesis protocol, and an exploration of its chemical reactivity. The content herein is structured to provide researchers, chemists, and drug development professionals with the causal insights and practical methodologies required for the effective application of this versatile molecule.

Core Molecular Identity and Physicochemical Properties

2-(Benzylsulfanyl)benzenecarboxylic acid, also known as 2-(benzylthio)benzoic acid, is an aromatic carboxylic acid and thioether. Its structure, featuring a flexible benzylthio group ortho to a carboxylic acid on a benzene ring, imparts a unique combination of reactivity and steric influence, making it a valuable precursor for complex heterocyclic systems and

pharmacologically active molecules. Derivatives of the parent scaffold, thiosalicylic acid, have shown potential in the development of treatments for inflammatory diseases and as Ras tumor growth inhibitors.

The core physicochemical properties are summarized in Table 1, providing a foundational dataset for experimental design.

Table 1: Physicochemical Properties of **2-(Benzylsulfanyl)benzenecarboxylic Acid**

Property	Value	Source(s)
CAS Number	1531-80-2	[1] [2]
Molecular Formula	C ₁₄ H ₁₂ O ₂ S	[1]
Molecular Weight	244.31 g/mol	[1]
Melting Point	180 - 182 °C	
IUPAC Name	2-(benzylsulfanyl)benzoic acid	
Synonyms	2-(Benzylthio)benzoic acid, S-benzylthiosalicylic acid	
Appearance	White to off-white crystalline powder (Expected)	
Solubility	Poorly soluble in water; soluble in polar organic solvents like DMSO, DMF, and alcohols.	[3]

Spectroscopic Profile for Structural Verification

Unambiguous structural confirmation is paramount. While a complete public database spectrum for this specific molecule is not available, its structure can be definitively characterized by standard spectroscopic methods. The expected spectral features, based on its functional groups and analysis of analogous compounds, are detailed below.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the carboxylic acid and aromatic functionalities.

- O-H Stretch: A very broad and strong absorption band is expected between 2500 and 3300 cm^{-1} , characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer[4].
- C-H Stretch: Aromatic C-H stretching vibrations will appear as weaker bands just above 3000 cm^{-1} , while aliphatic C-H stretches from the methylene (- CH_2 -) bridge will be observed just below 3000 cm^{-1} [4].
- C=O Stretch: A strong, sharp absorption band for the carbonyl group is expected in the range of 1680-1710 cm^{-1} , typical for an aromatic carboxylic acid conjugated with the benzene ring[4].
- C=C Stretch: Aromatic ring skeletal vibrations will produce several medium to sharp peaks in the 1450-1600 cm^{-1} region.
- C-O Stretch & O-H Bend: Absorptions corresponding to the C-O stretching and O-H bending of the carboxylic acid group are expected in the 1210-1320 cm^{-1} and $\sim 920 \text{ cm}^{-1}$ regions, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive structural evidence. Spectra are typically recorded in deuterated solvents such as DMSO-d_6 or CDCl_3 .

^1H NMR Spectroscopy:

- Carboxylic Acid Proton (-COOH): A highly deshielded, broad singlet is expected far downfield, typically between 10-13 ppm. This signal will disappear upon a D_2O shake, confirming its identity[5].
- Aromatic Protons (Benzoic Acid Ring): The four protons on the benzoic acid ring will appear in the aromatic region ($\sim 7.1\text{-}8.1 \text{ ppm}$). The proton ortho to the carboxyl group is expected to be the most deshielded[5].
- Aromatic Protons (Benzyl Ring): The five protons of the benzyl group will resonate in the aromatic region, likely between 7.2-7.4 ppm, appearing as a complex multiplet.

- Methylene Protons (-S-CH₂-): A sharp singlet corresponding to the two methylene protons is expected around 4.0-4.5 ppm.

¹³C NMR Spectroscopy:

- Carbonyl Carbon (-COOH): The carboxylic acid carbon will be the most downfield signal, typically in the 165-175 ppm range[6].
- Aromatic Carbons: The twelve aromatic carbons will resonate between ~125-145 ppm. The quaternary carbons attached to the sulfur and the carboxylic acid group will have distinct chemical shifts and may appear less intense[6].
- Methylene Carbon (-S-CH₂-): The methylene carbon is expected to appear in the aliphatic region, likely between 35-45 ppm.

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry would be expected to show a clear molecular ion peak.

- Molecular Ion (M⁺): The parent peak should be observed at m/z = 244.
- Key Fragmentation Patterns: Common fragmentation pathways for benzoic acid derivatives include the loss of the hydroxyl group ([M-17]⁺) and the entire carboxyl group ([M-45]⁺)[7][8]. A prominent peak at m/z = 91 is also highly likely, corresponding to the stable tropyl cation ([C₇H₇]⁺) formed from the benzyl moiety.

Table 2: Predicted Spectroscopic Data for **2-(Benzylsulfanyl)benzenecarboxylic Acid**

Technique	Feature	Predicted Chemical Shift / Wavenumber / m/z
IR	O-H stretch (acid)	2500 - 3300 cm ⁻¹ (broad)
	C=O stretch (acid)	1680 - 1710 cm ⁻¹ (strong, sharp)
¹ H NMR	-COOH	10 - 13 ppm (broad singlet)
Ar-H		7.1 - 8.1 ppm (multiplets)
-S-CH ₂ -Ar		4.0 - 4.5 ppm (singlet)
¹³ C NMR	-COOH	165 - 175 ppm
Ar-C		125 - 145 ppm
-S-CH ₂ -		35 - 45 ppm
MS	[M] ⁺	244
[M-COOH] ⁺		199
[C ₇ H ₇] ⁺ (tropylium)		91 (base peak likely)

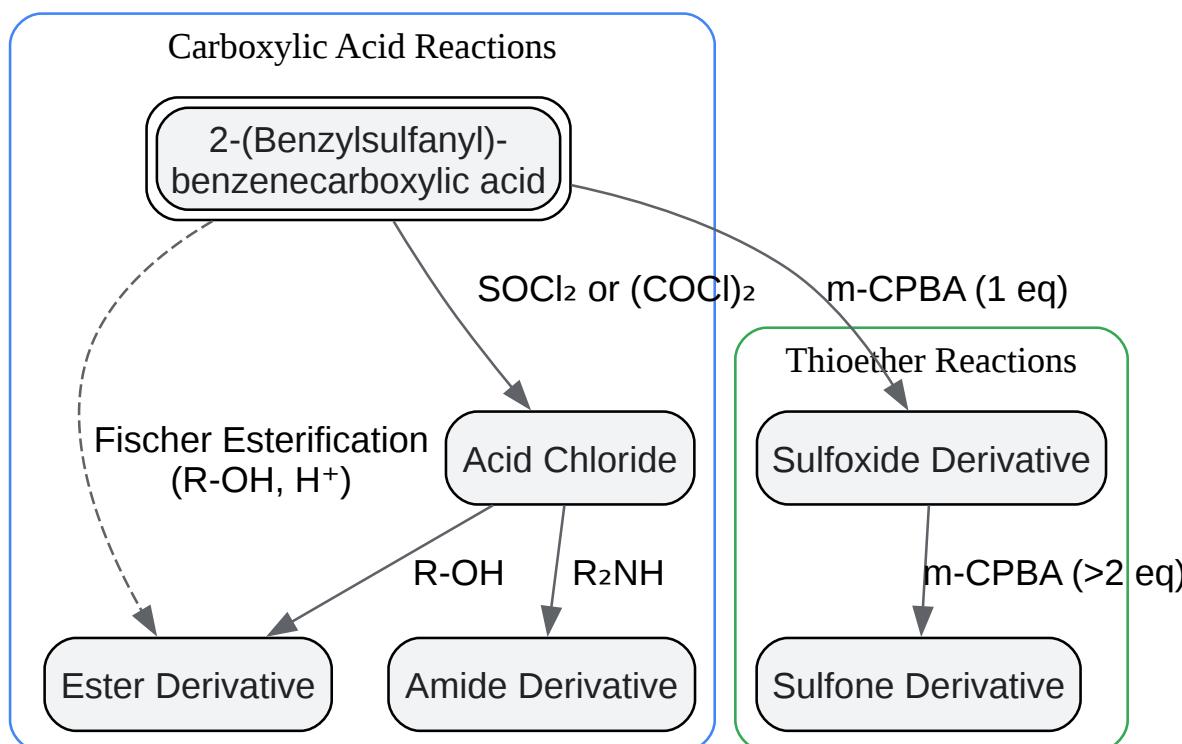
Synthesis Protocol: S-Alkylation of Thiosalicylic Acid

The most direct and reliable method for preparing **2-(benzylsulfanyl)benzenecarboxylic acid** is the nucleophilic substitution of a benzyl halide with thiosalicylic acid under basic conditions. The causality is clear: a base is required to deprotonate the highly acidic thiol group of thiosalicylic acid, forming a thiolate anion. This potent nucleophile then readily displaces the halide from benzyl chloride in a classic S_n2 reaction.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **2-(benzylsulfanyl)benzenecarboxylic acid**.

Step-by-Step Methodology


- Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve thiosalicylic acid (1.0 eq) in a 2:1 mixture of ethanol and water.
- Base Addition & Deprotonation: While stirring at room temperature, slowly add an aqueous solution of sodium hydroxide (2.2 eq). The addition of a slight excess of base ensures complete deprotonation of both the thiol and the carboxylic acid, driving the reaction forward. Stir for 15-20 minutes until a clear, homogeneous solution is obtained.
- Alkylation: Add benzyl chloride (1.1 eq) dropwise to the reaction mixture. A slight excess of the alkylating agent ensures the complete consumption of the limiting thiosalicylic acid.
- Reaction Monitoring: Allow the mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the thiosalicylic acid spot. The reaction is typically complete within 4-6 hours.
- Workup & Precipitation: Once the reaction is complete, reduce the volume of the solvent by approximately half using a rotary evaporator. Transfer the remaining aqueous solution to a beaker and cool in an ice bath. While stirring vigorously, acidify the solution by slowly adding

2M hydrochloric acid until the pH is below 2. This step protonates the carboxylate, causing the desired product to precipitate out of the aqueous solution as a solid.

- **Purification:** Collect the crude solid by vacuum filtration, washing the filter cake with cold deionized water to remove inorganic salts. The product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield a crystalline solid.
- **Drying & Characterization:** Dry the purified product under vacuum. Characterize the final product by melting point determination and spectroscopic analysis (NMR, IR) to confirm its identity and purity.

Chemical Reactivity and Derivatization Potential

The bifunctional nature of **2-(benzylsulfanyl)benzenecarboxylic acid** makes it a versatile synthetic building block. Its reactivity is centered on the carboxylic acid and the thioether linkage.

[Click to download full resolution via product page](#)

Caption: Key reaction pathways for derivatizing **2-(benzylsulfanyl)benzenecarboxylic acid**.

- Carboxylic Acid Derivatization: The carboxyl group can undergo standard transformations. It can be converted to an ester via Fischer esterification with an alcohol under acidic catalysis or by reacting its corresponding acid chloride with an alcohol[9]. Similarly, amides can be formed by coupling the acid with an amine, often activated by a coupling agent or via the acid chloride intermediate.
- Thioether Oxidation: The sulfur atom can be selectively oxidized. Using one equivalent of an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) will yield the corresponding sulfoxide. The use of excess oxidizing agent will further oxidize the sulfur to the sulfone, 2-(benzylsulfonyl)benzoic acid[10]. This modification dramatically alters the electronic properties and steric profile of the molecule, which is a common strategy in medicinal chemistry to modulate biological activity[9].
- Cyclization Reactions: The ortho positioning of the two functional groups makes this scaffold a prime candidate for cyclization reactions to form sulfur-containing heterocyclic systems, analogous to the synthesis of thioxanthones from similar precursors[9].

Safety and Handling

As a research chemical, **2-(benzylsulfanyl)benzenecarboxylic acid** must be handled with appropriate care, adhering to standard laboratory safety protocols.

- Hazard Profile: The compound is classified as harmful if swallowed, inhaled, or in contact with skin. It is also known to cause skin and serious eye irritation and may cause respiratory irritation[11].
- Personal Protective Equipment (PPE): Always use safety glasses with side shields, chemical-resistant gloves, and a lab coat. All handling of the solid powder should be conducted in a well-ventilated fume hood to avoid inhalation[1].
- Handling Precautions: Avoid formation of dust and aerosols. Wash hands thoroughly after handling. Keep the container tightly closed and store in a dry, well-ventilated place at room temperature[1].

- Disposal: Dispose of waste material and empty containers in accordance with local, state, and federal regulations at an approved waste disposal facility.

Conclusion

2-(Benzylsulfanyl)benzenecarboxylic acid is a well-defined chemical entity with significant utility for synthetic chemists. Its straightforward synthesis, combined with the dual reactivity of its carboxylic acid and thioether functionalities, provides a versatile platform for creating diverse molecular architectures. The data and protocols presented in this guide offer a robust framework for the confident and effective use of this compound in research and development settings.

References

- PubChem. (n.d.). 2-(Phenylthio)benzoic acid. National Center for Biotechnology Information.
- Chemical Synthesis Database. (2025, May 20). 2-(2-benzylsulfanyl-ethyl)-benzoic acid.
- Human Metabolome Database. (n.d.). ^1H NMR Spectrum (1D, 600 MHz, H_2O , experimental) (HMDB0001870).
- Arctom Scientific. (n.d.). CAS NO. 1531-80-2 | 2-(BENZYLTHIO)BENZOIC ACID | Catalog ATA-AT22896.
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
- PubChem. (n.d.). Benzoic acid, 2-(phenylthioxomethyl)hydrazide. National Center for Biotechnology Information.
- SpectraBase. (n.d.). Benzoic acid, 2-(decylthio)-.
- The Royal Society of Chemistry. (n.d.). VII. ^1H and ^{13}C NMR Spectra of Substituted Benzoic Acids.
- PubChem. (n.d.). 2-(Benzylsulfonyl)benzoic acid. National Center for Biotechnology Information.
- Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid.
- International Journal of Advanced Research in Science, Communication and Technology. (2025, June 2). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative.
- Leslie, J. M. (2021, February 3). February 3, 2021. YouTube.
- SpectraBase. (n.d.). Benzoic acid, 2-(decylthio)-.
- NIST. (n.d.). Benzoic acid. NIST Chemistry WebBook.
- Doc Brown's Chemistry. (n.d.). ^1H proton nmr spectrum of benzoic acid.
- MDPI. (n.d.). Alkylation of Benzene with Benzyl Chloride: Comparative Study Between Commercial MOFs and Metal Chloride Catalysts.

- Huremovic, M., et al. (2023, November 1). Solubilization of 2-Acetoxy-Benzencarboxylic Acid Using Beta Cyclodextrins.
- ResearchGate. (n.d.). Laser ionization mass spectrum of benzoic acid and benzyl alcohol dissolved in water.
- ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents.
- Scirp.org. (n.d.). Solubilization of 2-Acetoxy-Benzencarboxylic Acid Using Beta Cyclodextrins.
- Reddit. (2013, June 25). IR-spectroscopy: Why does benzilic acid show a sharp signal for its alcohol group?
- Reddit. (2024, July 10). H nmr peaks of benzoic acid.
- Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid.
- NIST. (n.d.). Benzoic acid, 2-hydroxy-, 1-methylethyl ester. NIST Chemistry WebBook.
- PubChem. (n.d.). 2-Amino-benzoic acid (2-hydroxy-benzylidene)-hydrazide. National Center for Biotechnology Information.
- NIST. (n.d.). Benzyl Benzoate. NIST Chemistry WebBook.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. scbt.com [scbt.com]
- 2. 1531-80-2|2-(Benzylthio)benzoic acid|BLD Pharm [bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. 2-(Benzylsulfonyl)benzoic acid | C14H12O4S | CID 561426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [2-(Benzylsulfonyl)benzenecarboxylic acid CAS 1531-80-2 properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b074789#2-benzylsulfonyl-benzenecarboxylic-acid-cas-1531-80-2-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com